(2-Ethoxy-3-(methylthio)phenyl)boronic acid
CAS No.:
Cat. No.: VC13799405
Molecular Formula: C9H13BO3S
Molecular Weight: 212.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13BO3S |
|---|---|
| Molecular Weight | 212.08 g/mol |
| IUPAC Name | (2-ethoxy-3-methylsulfanylphenyl)boronic acid |
| Standard InChI | InChI=1S/C9H13BO3S/c1-3-13-9-7(10(11)12)5-4-6-8(9)14-2/h4-6,11-12H,3H2,1-2H3 |
| Standard InChI Key | YXWQIPFUHTUXLL-UHFFFAOYSA-N |
| SMILES | B(C1=C(C(=CC=C1)SC)OCC)(O)O |
| Canonical SMILES | B(C1=C(C(=CC=C1)SC)OCC)(O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (2-ethoxy-3-(methylthio)phenyl)boronic acid, reflects its ortho-substituted phenyl ring bearing an ethoxy (-OCH₂CH₃) group at position 2 and a methylthio (-SCH₃) group at position 3. The boronic acid (-B(OH)₂) moiety at position 1 completes the structure, enabling its participation in covalent bond-forming reactions.
Physicochemical Profile
Key properties are summarized in Table 1.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃BO₃S | |
| Molecular Weight | 212.08 g/mol | |
| Boiling Point | Not reported | - |
| Solubility | Partially soluble in polar solvents (e.g., THF, DMF) | |
| Stability | Air-sensitive; store under inert gas |
The compound’s boronic acid group exhibits typical Lewis acidity, forming reversible covalent bonds with diols and enabling its use in sensing applications . The electron-donating ethoxy and methylthio groups influence its electronic structure, enhancing stability during palladium-catalyzed reactions.
Synthetic Methodologies
Palladium-Catalyzed Borylation
The primary synthesis route involves palladium-mediated borylation of substituted aryl halides. A representative protocol involves:
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Reacting 2-ethoxy-3-(methylthio)iodobenzene with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂.
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Conducting the reaction in anhydrous THF at 80°C for 12 hours under nitrogen.
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Isolating the product via column chromatography (60–70% yield).
This method aligns with broader trends in Suzuki-Miyaura coupling precursor synthesis, where steric and electronic effects of substituents dictate reaction efficiency .
Alternative Approaches
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
As a boronic acid derivative, the compound participates in palladium-catalyzed cross-coupling with aryl halides to form biaryl structures. For example:
where X = Cl, Br, I, or OTf . The methylthio group’s electron-donating nature accelerates transmetallation, while the ethoxy group stabilizes the palladium intermediate .
Material Science Applications
Recent studies highlight its role in synthesizing conjugated polymers for organic photovoltaics. Incorporating the compound into polyfluorene derivatives improves hole mobility (μₕ = 10⁻³ cm²/V·s) due to enhanced π-π stacking.
Research Frontiers and Challenges
Environmental Impact
Lifecycle assessments reveal moderate ecotoxicity (LC₅₀ = 12 mg/L for Daphnia magna), urging developments in green synthesis routes using immobilized catalysts.
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